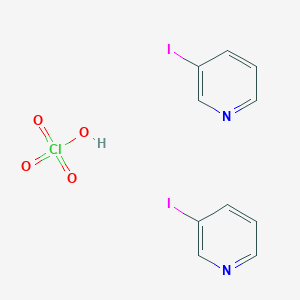
3-Iodopyridine;perchloric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Iodopyridine is a halogenated pyridine derivative, specifically iodinated at the third carbon position of the pyridine ring. Its molecular formula is C5H4IN, and it has a molecular weight of 205 g/mol . Perchloric acid, on the other hand, is a strong acid with the chemical formula HClO4. It is known for its powerful oxidizing properties and is commonly used in analytical chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Iodopyridine is synthesized by halogenating pyridine with iodine at the third carbon position. This process involves the use of iodotrimethylsilane as a catalyst . The reaction typically occurs under controlled temperature conditions, with the melting point of 3-iodopyridine being between 53 and 56 degrees Celsius .
Industrial Production Methods
Industrial production of 3-iodopyridine involves large-scale halogenation processes, often utilizing pyridine derivatives as starting materials. The reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-Iodopyridine undergoes various types of chemical reactions, including:
Substitution Reactions: Commonly involves the replacement of the iodine atom with other functional groups.
Oxidation and Reduction Reactions: These reactions can modify the pyridine ring or the attached iodine atom.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as amines or thiols.
Oxidation Reactions: Often use oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Utilize reducing agents such as lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Wissenschaftliche Forschungsanwendungen
3-Iodopyridine and perchloric acid have numerous applications in scientific research:
Chemistry: Used as intermediates in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and metabolic pathways.
Medicine: Utilized in the development of drugs and diagnostic agents.
Industry: Applied in the production of dyes, agrochemicals, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 3-iodopyridine involves its ability to participate in various chemical reactions due to the presence of the iodine atom. This makes it a versatile reagent in organic synthesis. Perchloric acid, being a strong acid, acts as a powerful oxidizing agent, facilitating various oxidation reactions in both organic and inorganic chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Iodopyridine: Iodinated at the second carbon position.
4-Iodopyridine: Iodinated at the fourth carbon position.
Uniqueness
3-Iodopyridine is unique due to its specific iodination at the third carbon position, which imparts distinct reactivity and properties compared to its isomers. This makes it particularly valuable in the synthesis of certain pharmaceuticals and organic compounds .
Eigenschaften
CAS-Nummer |
61568-95-4 |
|---|---|
Molekularformel |
C10H9ClI2N2O4 |
Molekulargewicht |
510.45 g/mol |
IUPAC-Name |
3-iodopyridine;perchloric acid |
InChI |
InChI=1S/2C5H4IN.ClHO4/c2*6-5-2-1-3-7-4-5;2-1(3,4)5/h2*1-4H;(H,2,3,4,5) |
InChI-Schlüssel |
KHBRMZFTZLOPSW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)I.C1=CC(=CN=C1)I.OCl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





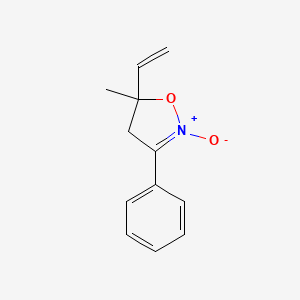
![N-{[3-(Ethenesulfonyl)propanoyl]oxy}-N-methylacetamide](/img/structure/B14584538.png)

![1-[(Furan-2-yl)methyl]-1-(2-oxo-2-phenylethyl)piperidin-1-ium](/img/structure/B14584557.png)
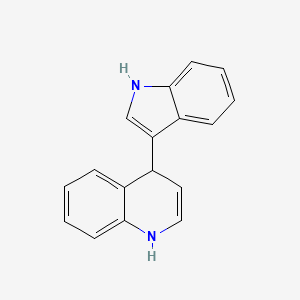
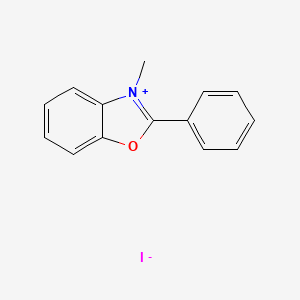
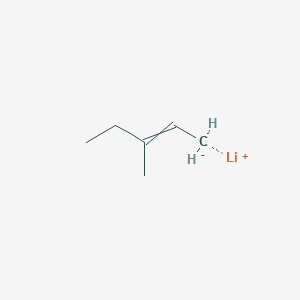
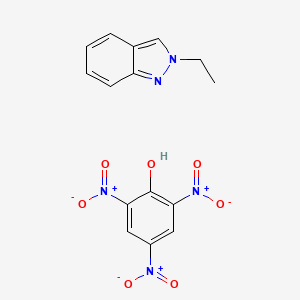
![4,4'-[(4-Aminophenyl)methylene]bis(3-iodoaniline)](/img/structure/B14584592.png)
![N-[2-(Cyclohexyloxy)cyclohexylidene]hydroxylamine](/img/structure/B14584597.png)

